
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tetrahydro-2H-pyran-4-yl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an oxan-4-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the oxan-4-yloxy moiety:
Coupling reactions: The protected amino acid is then coupled with other intermediates to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxan-4-yloxy moiety can also interact with other molecules, influencing the compound’s overall reactivity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives with different substituents on the oxan-4-yloxy moiety. Examples include:
Fmoc-protected alanine: Similar in structure but with a different side chain.
Fmoc-protected serine: Contains a hydroxyl group instead of the oxan-4-yloxy moiety.
Uniqueness
The uniqueness of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yloxy)propanoic acid lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the Fmoc group and the oxan-4-yloxy moiety allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
CAS No. |
2381179-94-6 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yloxy)propanoic acid |
InChI |
InChI=1S/C23H25NO6/c25-22(26)21(14-29-15-9-11-28-12-10-15)24-23(27)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
InChI Key |
NSSSVLRPYBKBAZ-NRFANRHFSA-N |
Isomeric SMILES |
C1COCCC1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1COCCC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


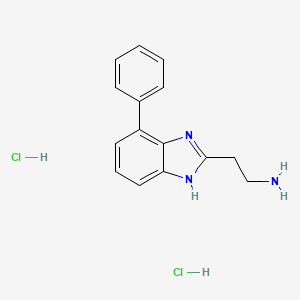
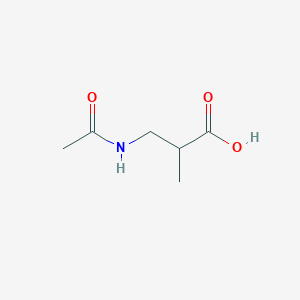
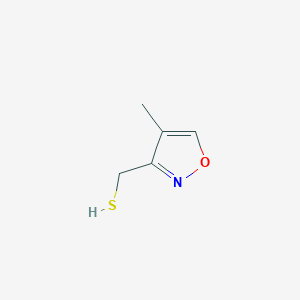
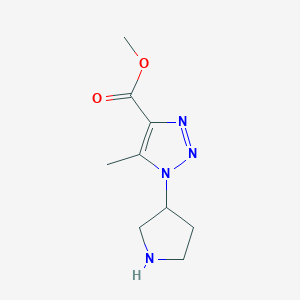
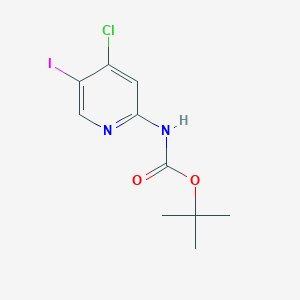


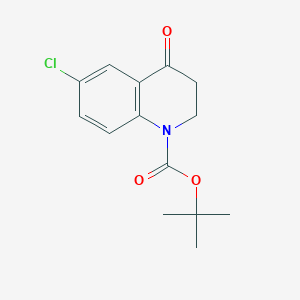
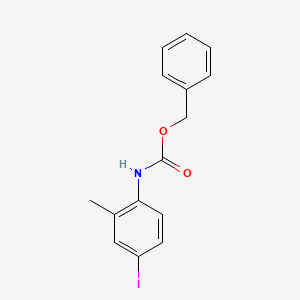
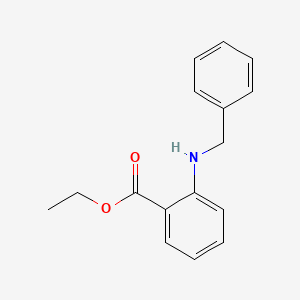

![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)

